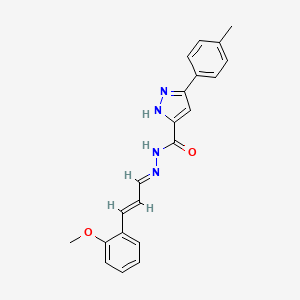
(E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N'-((E)-3-(2-methoxyphenyl)allylidene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article summarizes the current understanding of its biological properties, supported by data from various studies.
Structural Overview
The compound belongs to the pyrazole class of compounds, which are known for their diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C21H20N4O2
- CAS Number : 1285544-94-6
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Notable findings include:
- Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating its potential as an antitumor agent .
- Mechanism of Action : Research suggests that compounds like this one may induce apoptosis in cancer cells through various pathways, including the inhibition of tubulin polymerization .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 49.85 | Apoptosis induction |
| Other Pyrazole Derivatives | MCF7, Hep-2, P815 | 3.25 - 42.30 | Cytotoxicity |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties, which are critical in the treatment of various inflammatory diseases. Studies indicate:
- Inhibition of COX Enzymes : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process . This inhibition can lead to reduced production of pro-inflammatory mediators.
- Clinical Relevance : The anti-inflammatory activity suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.
Case Studies and Research Findings
- Study on Apoptosis Induction :
- Molecular Docking Studies :
- Comparative Analysis with Other Pyrazoles :
Eigenschaften
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-15-9-11-16(12-10-15)18-14-19(24-23-18)21(26)25-22-13-5-7-17-6-3-4-8-20(17)27-2/h3-14H,1-2H3,(H,23,24)(H,25,26)/b7-5+,22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNLHDXCMKKRBV-CQBCOIIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














